7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) is a deuterated analog of 7-(1-Methyl-2-hydroxyethyl)guanine. It is a biochemical compound used primarily in proteomics research. The compound has a molecular formula of C8H4D7N5O2 and a molecular weight of 216.25 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, such compounds are produced in specialized laboratories equipped with the necessary facilities for handling isotopically labeled materials. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanine derivatives, while reduction may produce reduced guanine forms.
Wissenschaftliche Forschungsanwendungen
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of guanine derivatives.
Biology: Employed in studies involving DNA and RNA modifications to understand the role of guanine derivatives in genetic processes.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of isotopically labeled compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) involves its incorporation into biological systems where it can interact with molecular targets such as DNA and RNA. The deuterium labeling allows for precise tracking and quantification in experimental studies. The compound’s effects are mediated through its interactions with nucleic acids and related pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(1-Methyl-2-hydroxyethyl)guanine: The non-deuterated analog of the compound.
2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another guanine derivative with similar structural features.
Uniqueness
The uniqueness of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) lies in its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling enhances the compound’s stability and allows for precise analytical measurements, making it a valuable tool in various scientific studies .
Eigenschaften
Molekularformel |
C8H11N5O2 |
---|---|
Molekulargewicht |
216.25 g/mol |
IUPAC-Name |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChI-Schlüssel |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
Isomerische SMILES |
[2H]C1=NC2=C(N1C([2H])(C([2H])([2H])[2H])C([2H])([2H])O)C(=O)NC(=N2)N |
Kanonische SMILES |
CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.